Ripretinib Hydrochloride is a novel compound primarily developed as a therapeutic agent for the treatment of advanced gastrointestinal stromal tumors (GISTs). It functions as a tyrosine kinase inhibitor, specifically targeting mutations in the KIT proto-oncogene receptor and platelet-derived growth factor receptor alpha. This compound is marketed under the trade name QINLOCK and was approved by the U.S. Food and Drug Administration in August 2020 for adult patients with GISTs who have received prior treatment with other tyrosine kinase inhibitors .
The synthesis of Ripretinib involves several chemical reactions that are designed to construct its complex molecular framework. The primary synthetic route includes:
The synthesis typically utilizes reagents like bromine and fluorine derivatives, along with various solvents and catalysts, to facilitate the formation of the desired bonds. The specific conditions (e.g., temperature, reaction time) are optimized to enhance yield and selectivity .
The molecular structure of Ripretinib can be described using its chemical formula . The compound features multiple functional groups, including a phenylamide moiety and a naphthyridine core, which contribute to its biological activity.
Ripretinib undergoes various chemical reactions that can be analyzed for its reactivity:
The reaction kinetics and mechanisms can be studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to track changes in molecular structure during reactions .
Ripretinib operates by inhibiting the activity of mutated forms of the KIT and platelet-derived growth factor receptor alpha proteins. This inhibition prevents downstream signaling pathways that lead to tumor growth and proliferation.
Ripretinib is primarily used in oncology for treating patients with advanced gastrointestinal stromal tumors that have shown resistance to other therapies. Its unique mechanism allows it to be effective even against tumors with specific mutations that confer resistance to traditional treatments.
In addition to its primary application, ongoing research is exploring potential uses in other malignancies where similar signaling pathways are involved .
Ripretinib (C₂₄H₂₂BrClFN₅O₂•HCl) is a switch-control kinase inhibitor engineered to target the conformational dynamics of KIT and PDGFRA kinases. Its core structure features a bis-aryl urea scaffold that enables dual binding to the kinase switch pocket and activation loop. This design allows ripretinib to stabilize the kinase in an inactive conformation by occupying the switch pocket—a regulatory site adjacent to the ATP-binding cleft that controls kinase activation. When mutations occur in KIT or PDGFRA (e.g., exon 17 activation loop mutations), the switch pocket becomes dysregulated, leading to constitutive kinase signaling. Ripretinib's dimethylaminoethyl side chain inserts into the switch pocket, while its halogenated aryl moiety binds the hinge region, creating a "lock" that prevents transition to the active state [9] [2].
Preclinical studies demonstrate that this mechanism is distinct from traditional type I/II inhibitors. Ripretinib achieves half-maximal inhibitory concentrations (IC₅₀) of <10 nM against both wild-type KIT and common mutant forms by exploiting this conformational control. Structural analyses reveal hydrogen bonding between ripretinib's urea carbonyl and Cys809 in KIT, alongside hydrophobic interactions with Val654 and Ala814, which collectively immobilize the switch pocket [7] [9].
Table 1: Key Structural Interactions of Ripretinib in KIT/PDGFRA
Kinase Domain | Amino Acid Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Switch pocket | Val654, Ala814 | Hydrophobic | Stabilizes inactive conformation |
Hinge region | Cys809 | Hydrogen bonding | Anchors inhibitor backbone |
Activation loop | Asp810, Phe811 | Steric blockade | Prevents activation loop phosphorylation |
DFG motif | Asp816 | Allosteric | Maintains "DFG-out" orientation |
Ripretinib simultaneously engages the activation loop (A-loop) and ATP-binding domains through a unique dual-binding mechanism. The A-loop, typically encoded by exons 17/18 in KIT, regulates kinase activity through phosphorylation. In mutated kinases (e.g., KIT D816V), the A-loop adopts an open configuration that facilitates uncontrolled ATP binding. Ripretinib’s trifluoromethylphenyl group occupies the hydrophobic back pocket behind the ATP-binding site, while its pyridopyrimidine core extends toward the A-loop, forcing it into a closed, self-inhibited conformation [9] [10].
Biochemical assays show ripretinib achieves 50% kinase inhibition at 0.4–1.1 nM for PDGFRA D842V and KIT exon 11 mutants—concentrations significantly lower than imatinib (>100 nM). This potency arises from its ability to maintain DFG-out and αC-helix-out conformations, disrupting the catalytic spine assembly required for phosphotransfer. Mutagenesis studies confirm that A-loop mutations reduce ripretinib’s binding affinity by only 2–5 fold, compared to >100-fold reductions for sunitinib [3] [7].
Table 2: Conformational Control of KIT by Ripretinib
Kinase State | Activation Loop Position | DFG Motif | αC-Helix | Ripretinib Binding Affinity (Kd, nM) |
---|---|---|---|---|
Active (mutated) | Extended | "DFG-in" | In | >1000 (weak) |
Inactive | Compacted | "DFG-out" | Out | 0.7–2.3 |
Ripretinib-bound | Locked closed | "DFG-out" | Out | 0.4–1.1 |
Ripretinib exhibits broad efficacy against both primary driver mutations and secondary resistance mutations in KIT/PDGFRA. In phase I studies, it achieved clinical responses in 19.4% of second-line GIST patients (n=31) and 7.2% of fourth-line patients (n=83), with median progression-free survival (PFS) of 10.7 and 5.5 months, respectively. This breadth stems from its ability to inhibit >40 clinically relevant mutations, including primary mutations in KIT exons 9/11 and PDGFRA exon 18, as well as secondary mutations in exons 13/14 (ATP-pocket) and 17/18 (A-loop) [2] [5] [6].
Resistance profiling reveals that ripretinib suppresses heterogeneous tumor clones more effectively than lineage-specific inhibitors. In patients progressing on prior TKIs, intrapatient dose escalation to 150 mg twice daily restored disease control in 50–60% of cases, with metabolic responses observed via PET in 13/37 patients (35.1%). However, compound mutations in cis (e.g., ATP-pocket + A-loop mutations on the same allele) reduce ripretinib’s efficacy. Cell line models with V654A/T670I (exon 13/14) plus N822K/A829P (exon 17/18) exhibit >1000-fold increased IC₅₀ values compared to single mutants [3] [6].
Ripretinib’s inhibitory activity varies across KIT exon variants due to structural differences in mutation loci:
Table 3: Exon-Specific Inhibition Profile of Ripretinib
Mutation Location | Representative Mutations | Ripretinib IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Clinical PFS (Months) |
---|---|---|---|---|
Exon 9 (dimerization) | A502_Y503dup | 8–15 | 20–40 | 8.3 (second-line) |
Exon 11 (juxtamembrane) | V560D, W557_K558del | 1–5 | 10–50 | 10.7 (second-line) |
Exon 13 (ATP-pocket) | V654A | 71 | 15 | 4.6* (post-escalation) |
Exon 14 (ATP-pocket) | T670I | 700 | 500 | 3.3* (post-escalation) |
Exon 17 (A-loop) | D816V, N822K | 7–26 | 350–>1000 | 5.6* (post-escalation) |
Exon 18 (A-loop) | D820G | 12 | >1000 | Not reported |
*PFS following intrapatient dose escalation to 150 mg twice daily after progression on 150 mg once daily [3] [6].
Ripretinib maintains activity against PDGFRA mutants, particularly D842V (IC₅₀ 0.4 nM), which is intrinsically resistant to most TKIs. Its inhibition spectrum extends to non-GIST kinases like PDGFRβ, TIE2, and BRAF, though with 5–20-fold lower potency than for primary KIT targets [7] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7